5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide
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Description
Scientific Research Applications
Antioxidant Potential and Molecular Modeling
A study involving similar chemical compounds highlighted their potential as antioxidants. These compounds showed promising in vitro antioxidant activity, with good correlations observed in molecular docking, ADMET, QSAR, and bioactivity studies. The research indicates the ability of these compounds to interact effectively with protein tyrosine kinase (2HCK) amino acid residues, showcasing strong hydrogen connections to the enzyme (Prabakaran, Manivarman & Bharanidharan, 2021).
Antimicrobial and Anticancer Activities
Another research focused on the synthesis of chalcone derivatives and their biological activities. The study found that certain compounds exhibited high cytotoxicity against MCF-7 cell lines, indicating potential for anticancer applications. Additionally, these compounds demonstrated antimicrobial properties, highlighting their broad-spectrum biological activity (Zaki, Al-Gendey & Abdelhamid, 2018).
Molluscicidal Properties
Research on thiazolo[5,4-d]pyrimidines, which are structurally related, demonstrated molluscicidal properties. This indicates potential use in controlling snails that act as hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
Supramolecular Effect on Crystal Packing
A study on compounds with similar structural elements (furan/thiophene carboxamide) investigated the impact of aromaticity on crystal packing. This research provides insights into the molecular design and structural properties of such compounds, which can be crucial in pharmaceutical formulation and material science applications (Rahmani, Salimi, Mohammadzadeh & Sparkes, 2016).
Nonlinear Optical Properties and Computational Applications
A study on pyrazole-thiophene-based amide derivatives, similar in structure, explored their synthesis and physical properties. The research delved into non-linear optical properties, computational applications including DFT calculations, and chemical reactivity descriptors. Such studies contribute to the understanding of electronic structures and potential applications in optoelectronic devices (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad & Shah, 2022).
Properties
IUPAC Name |
5-chloro-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-14-4-3-13(24-14)16(22)18-5-6-20-7-8-21-15(20)10-11(19-21)12-2-1-9-23-12/h1-4,7-10H,5-6H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODUNEMTXAFYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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